2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput screening to identify the most effective catalysts and reaction conditions. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
3-hydroxy-4-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-2-8(6-10)11-5-4-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZPRWXKTYCNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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